
2-Benzyl-3-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-3-methylphenol is an organic compound belonging to the class of phenols It is characterized by a benzyl group attached to the second carbon and a methyl group attached to the third carbon of the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-methylphenol with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
2-Benzyl-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Benzyl alcohols and methylated phenols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2-Benzyl-3-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Benzyl-3-methylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The benzyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
2-Methylphenol (o-Cresol): Similar structure but lacks the benzyl group.
3-Methylphenol (m-Cresol): Similar structure but lacks the benzyl group.
4-Methylphenol (p-Cresol): Similar structure but lacks the benzyl group.
Uniqueness
2-Benzyl-3-methylphenol is unique due to the presence of both benzyl and methyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it valuable in various applications.
特性
CAS番号 |
30091-03-3 |
|---|---|
分子式 |
C14H14O |
分子量 |
198.26 g/mol |
IUPAC名 |
2-benzyl-3-methylphenol |
InChI |
InChI=1S/C14H14O/c1-11-6-5-9-14(15)13(11)10-12-7-3-2-4-8-12/h2-9,15H,10H2,1H3 |
InChIキー |
AHKRMDMQOAEIKN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-](/img/structure/B13932002.png)
![Acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide](/img/structure/B13932003.png)
![Benzenamine, 4-[[2-chloro-4-[(4-methyl-2-nitrophenyl)azo]phenyl]azo]-2-methyl-](/img/structure/B13932005.png)
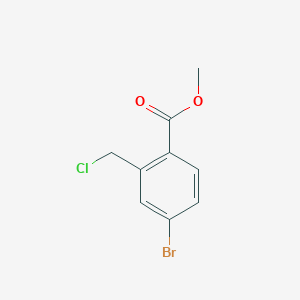
![1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene](/img/structure/B13932012.png)
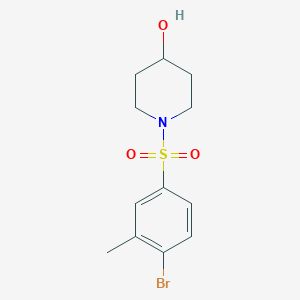

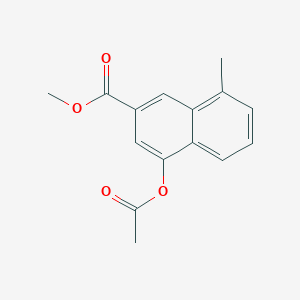
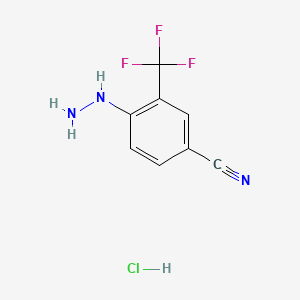
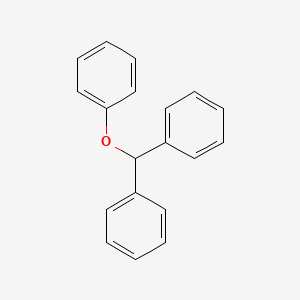

![3-(2-Propen-1-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B13932039.png)
![4-(3-Bromo-4-fluorophenyl)-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B13932051.png)
